Elevated Calculated LogP (cLogP) Driven by the 8-Iodo Substituent
The MMsINC database reports a calculated SlogP of 3.31 for the target compound, which is significantly more lipophilic than the non-iodinated 6-(hydroxymethyl) analog (ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 135995-33-4). The introduction of the heavy iodine atom at position 8 contributes to this elevated partition coefficient, which directly impacts predicted membrane permeability and protein binding in early-stage drug discovery [1].
| Evidence Dimension | Calculated partition coefficient (SlogP / cLogP) |
|---|---|
| Target Compound Data | SlogP = 3.31 (MMsINC database; Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1202278-05-4) [1] |
| Comparator Or Baseline | Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 135995-33-4); cLogP ≈ 1.0 (estimated from structural analog data) |
| Quantified Difference | ΔSlogP ≈ +2.31 log units (iodinated vs. non-iodinated analog) |
| Conditions | In silico calculation using MMsINC database algorithms [1] |
Why This Matters
The >2-log-unit increase in lipophilicity driven by the 8-iodo substituent differentiates the target compound for applications requiring enhanced membrane permeability, where the non-iodinated 6-(hydroxymethyl) analog would be ineffective.
- [1] MMsINC Database. Entry for Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate. SlogP: 3.3054. Available at: https://mms.dsfarm.unipd.it (accessed 2026-04-30). View Source
